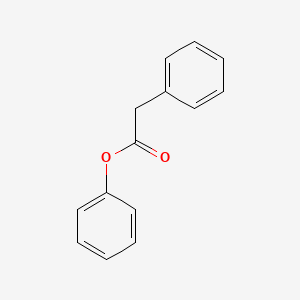

Phenyl phenylacetate

Beschreibung

Eigenschaften

IUPAC Name |

phenyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVNNHYNCCJCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222527 | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-01-0 | |

| Record name | Phenyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl phenylacetate synthesis from phenol and acetic anhydride

An In-depth Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental reaction in organic synthesis, yielding phenolic esters that are valuable intermediates in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the synthesis of phenyl acetate from the reaction of phenol with acetic anhydride. While the user's original query mentioned phenyl phenylacetate, the direct reaction between phenol and acetic anhydride yields phenyl acetate . This document will focus on the practical synthesis, reaction mechanisms, and experimental protocols for producing phenyl acetate.

Phenyl acetate itself is used as a solvent, a laboratory reagent, and an intermediate in the synthesis of various organic compounds, including pharmaceuticals. The reaction is a classic example of nucleophilic acyl substitution and can be effectively catalyzed by both acids and bases. This guide will explore various catalytic systems and reaction conditions to provide researchers with a thorough understanding of this important transformation.

Reaction Overview and Mechanism

The synthesis of phenyl acetate from phenol and acetic anhydride is an acylation reaction where the hydroxyl group of phenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The overall reaction is as follows:

C₆H₅OH + (CH₃CO)₂O → CH₃COOC₆H₅ + CH₃COOH (Phenol + Acetic Anhydride → Phenyl Acetate + Acetic Acid)

This reaction is typically slow without a catalyst but can be significantly accelerated. Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the lone pair of electrons on the oxygen atom into the benzene ring[1]. Therefore, catalysis is crucial for achieving high yields in a reasonable timeframe.

The most common catalytic approaches involve either a base or an acid.

-

Base Catalysis: In the presence of a base like pyridine or sodium hydroxide, the phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then readily attacks the acetic anhydride. Pyridine is a particularly effective catalyst for the acetylation of phenols[2]. Stronger bases like NaOH ensure the complete conversion of phenol to the phenoxide ion[1][3].

-

Acid Catalysis: Strong acids, such as sulfuric acid, can also catalyze the reaction. The acid protonates a carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic phenol[4][5].

Below is a diagram illustrating the base-catalyzed reaction mechanism, which is a widely employed pathway.

Data on Catalysts and Reaction Conditions

A variety of catalysts have been successfully employed for the synthesis of phenyl acetate. The choice of catalyst and reaction conditions significantly impacts reaction time, temperature, and overall yield. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Catalytic Systems

| Catalyst System | Phenol:Ac₂O Molar Ratio | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |

| Sodium Hydroxide (10% aq.) | 1 : 1.5 (approx.) | Ice bath, then RT | 0.08 (5 min) | ~92% (Yield) | |

| Sodium Bicarbonate (dried) | 1 : 1.5 | Room Temperature | 24 | Good to Excellent (Yield) | [6][7] |

| Sulfuric Acid (conc.) | 1 : 1 | Reflux | 22 | ~13.5% (Equilibrium Conc.) | [5] |

| Sulfuric Acid (with azeotropic removal of H₂O/AcOH) | 1 : 11.7 | Boiling/Distilling | 4 | 55% (Yield) | [5] |

| Titanium Silicalite-1 (TS-1-U) | 1 : 1.2 | 70 | 2.5 | 96.5% (Conversion) | [8] |

| Pyridine Propyl Sulfonic Acid Ionic Liquid | 1 : 1.1 | 120 - 130 | 2 - 6 | Not specified | [9] |

| TiO₂/SO₄²⁻ (Solid Superacid) | Not specified | Not specified | Short | High (Yield) | [10] |

| None (Solvent-free) | 1 : 1 | 150 | Not specified | High (Yield) | [11] |

Table 2: Effect of Solvent on Reaction Yield (Sodium Bicarbonate Catalyst)

| Solvent | Reaction Time (h) | Yield (%) | Reference |

| Toluene | 24 | >99 | [6] |

| Ethyl Acetate | 24 | 93 | [6] |

| Acetonitrile | 48 | 90 | [6] |

| Dichloromethane | 48 | 85 | [6] |

| Diethyl Ether | 24 | Poor | [6] |

| Solvent-free | Not applicable | Higher yields, shorter times | [12] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of phenyl acetate using two different catalytic methods.

Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide (Schotten-Baumann Conditions)

This protocol is adapted from a standard laboratory procedure which utilizes a strong base to generate the phenoxide ion in situ.

Materials:

-

Phenol: 15 g

-

10% Sodium Hydroxide solution: 105 mL

-

Acetic Anhydride: 22 mL (24 g)

-

Crushed Ice: ~150 g

-

Carbon Tetrachloride or Dichloromethane: 8-10 mL (for extraction aid)

-

Dilute Sodium Carbonate solution

-

Anhydrous Calcium Chloride or Magnesium Sulfate (drying agent)

Procedure:

-

In a flask, dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution by adding approximately 150 g of crushed ice.

-

Carefully add 22 mL of acetic anhydride to the cold solution.

-

Stopper the flask and shake it vigorously for about 5 minutes. The reaction is complete when an emulsion of phenyl acetate forms.

-

Pour the mixture into a separatory funnel. To facilitate phase separation, add 8-10 mL of a dense, immiscible organic solvent like carbon tetrachloride or dichloromethane and shake.

-

Allow the layers to separate. The denser organic layer containing the product will be at the bottom.

-

Discard the upper aqueous layer. Wash the organic layer with approximately 80 mL of a dilute sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 20-30 minutes.

-

Filter the dried solution directly into a distillation flask.

-

Assemble a distillation apparatus and perform a simple distillation. Collect the fraction boiling between 190-200 °C. The boiling point of pure phenyl acetate is 196 °C.

Protocol 2: Acid-Catalyzed Synthesis using Sulfuric Acid

This method uses a strong acid catalyst and an excess of a reactant to drive the equilibrium towards the product. This protocol demonstrates a method that uses excess acetic acid and distillation to remove water.

Materials:

-

Phenol: 40 g (0.425 mol)

-

Glacial Acetic Acid: 300 g (5.0 mol)

-

Concentrated Sulfuric Acid: 2 mL

-

50% Sodium Hydroxide solution (ice-cold)

-

2% Acetic Acid solution (chilled)

-

Anhydrous Magnesium Sulfate (drying agent)

Procedure:

-

To a solution of 40 g of phenol in 300 g of glacial acetic acid, add 2 mL of concentrated sulfuric acid.[5]

-

Set up a fractional distillation apparatus with an efficient column.

-

Heat the solution to boiling while slowly distilling off the acetic acid/water azeotrope. Continue until the vapor temperature reaches approximately 118 °C. This process takes about 4 hours.[5]

-

Cool the reaction residue in an ice/salt bath.

-

Slowly add ice-cold 50% aqueous sodium hydroxide dropwise with stirring until the pH of the aqueous phase reaches about 12. This step neutralizes the acidic catalyst and unreacted acetic acid.

-

Separate the organic phase and wash it promptly with chilled water, followed by a wash with chilled 2% acetic acid.[5]

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration and purify the resulting crude phenyl acetate by distillation, collecting the fraction at 193-196 °C to yield the final product.[5]

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of phenyl acetate is outlined in the diagram below.

Product Characterization

After synthesis and purification, the identity and purity of the phenyl acetate product must be confirmed. Standard analytical techniques include:

-

Boiling Point Determination: Pure phenyl acetate has a boiling point of 196 °C at atmospheric pressure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the product.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the phenyl acetate molecule.

-

Refractive Index: The refractive index of phenyl acetate is n20/D 1.501.

Conclusion

The synthesis of phenyl acetate from phenol and acetic anhydride is a robust and well-documented esterification. High yields can be achieved efficiently through the use of appropriate catalysts, with both basic and acidic conditions being effective. Base-catalyzed methods, particularly under Schotten-Baumann conditions, are often rapid and high-yielding. Acid-catalyzed routes are also effective, especially when coupled with techniques to remove byproducts and drive the reaction equilibrium. Recent research has also focused on developing milder, more environmentally friendly conditions using solid acid catalysts or solvent-free systems. The choice of the specific protocol will depend on the available resources, desired scale, and safety considerations.

References

- 1. Phenylacetate can be prepared by the reaction of A class 12 chemistry CBSE [vedantu.com]

- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of phenyl phenylacetate

An In-depth Technical Guide to the Physical and Chemical Properties of Phenyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 722-01-0) is an aromatic ester formed from the condensation of phenylacetic acid and phenol. This whitepaper provides a comprehensive overview of its physical and chemical properties, synthesis, and key reactions. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in organic synthesis, material science, and drug development. While phenylacetic acid and its derivatives are recognized for their roles in medicinal chemistry, this document focuses specifically on the ester, this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

Physical Properties

This compound is a solid at room temperature. Key physical constants are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | |

| Molecular Weight | 212.24 g/mol | |

| Appearance | Solid | |

| Melting Point | 40-42 °C (lit.) | |

| Boiling Point | 158 °C at 7 mm Hg (lit.) | |

| Density | 1.13 g/cm³ | |

| Refractive Index | 1.5570 (estimate) | |

| Flash Point | >230 °F (>110 °C) |

Solubility

While specific quantitative solubility data for this compound is not extensively documented in the provided search results, the solubility of its parent compound, phenylacetic acid, offers some insights. Phenylacetic acid has limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform. It can be inferred that this compound, being a larger and more nonpolar molecule, would exhibit even lower solubility in water and good solubility in common organic solvents.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Features | Source |

| ¹H NMR | Spectra available from various sources. | |

| ¹³C NMR | Spectra available from various sources. | |

| IR Spectroscopy | Spectra available from various sources. | |

| Mass Spectrometry | Data available in public databases. |

Chemical Synthesis and Reactions

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenylacetic acid with phenol. A common method involves the use of a dehydrating agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

3.1.1. Experimental Protocol: Fischer Esterification

-

Reactants: Equimolar amounts of phenylacetic acid and phenol are dissolved in a suitable solvent (e.g., toluene).

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated under reflux with continuous removal of water, for example, using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or chromatography.

Mechanism of action of phenylacetate compounds in biological systems

An In-depth Technical Guide to the Mechanism of Action of Phenylacetate Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of phenylacetate and its related compounds, such as sodium phenylacetate, glycerol phenylbutyrate, and sodium phenylbutyrate, in biological systems. The document details their roles as ammonia scavengers in the management of urea cycle disorders and their potential as anticancer agents.

Core Mechanism of Action: Ammonia Scavenging

Phenylacetate compounds are primarily utilized for their ability to provide an alternative pathway for nitrogen waste excretion, a critical function in individuals with urea cycle disorders (UCDs) who cannot effectively eliminate ammonia.[1][2][3]

The central mechanism involves the conjugation of phenylacetate with glutamine to form phenylacetylglutamine.[1][4][5] This newly formed molecule is then excreted in the urine, effectively removing two moles of nitrogen from the body for every mole of phenylacetate.[4][6] This process serves as a substitute for urea in nitrogen waste disposal.[4][7]

Prodrugs like glycerol phenylbutyrate and sodium phenylbutyrate are metabolized in the body to produce phenylacetate.[5][8] Glycerol phenylbutyrate is a triglyceride containing three molecules of phenylbutyrate.[5][9] Upon oral administration, it is hydrolyzed by pancreatic lipases into phenylbutyrate and glycerol.[5][10] Phenylbutyrate then undergoes beta-oxidation to form the active compound, phenylacetate.[5][10]

This mechanism of action is crucial for managing hyperammonemia, a condition characterized by toxic levels of ammonia in the blood that can lead to severe neurological damage.[1][2]

Signaling Pathway for Ammonia Scavenging

Ammonia Scavenging Pathway of Phenylacetate Compounds.

Anticancer Mechanisms of Phenylacetate

Phenylacetate has demonstrated potential as an antineoplastic agent through various mechanisms that lead to the inhibition of tumor growth and induction of cell death.[11][12]

Key anticancer mechanisms include:

-

Induction of Cell Differentiation: Phenylacetate can induce tumor cells to differentiate into more mature, less aggressive cell types.[13]

-

Growth Inhibition and Cell Cycle Arrest: It has been shown to inhibit the proliferation of various cancer cell lines, often by causing an arrest in the G0-G1 phase of the cell cycle.[14]

-

Induction of Apoptosis: Phenylacetate and its precursor, phenylbutyrate, can trigger programmed cell death in malignant cells.[15]

-

Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate is known to be a pan-HDAC inhibitor.[16] HDAC inhibitors can alter gene expression by increasing histone acetylation, leading to the activation of tumor suppressor genes.[16][17]

-

Glutamine Depletion: By conjugating with glutamine, phenylacetate can deplete the intracellular pool of this amino acid, which is crucial for the growth of many cancer cells.[11][12]

-

Other Mechanisms: Other proposed anticancer actions include decreased protein prenylation, activation of peroxisome proliferation-activated receptors, and inhibition of DNA methylation.[11][12]

Proposed Anticancer Signaling Pathways of Phenylacetate

Proposed Anticancer Mechanisms of Phenylacetate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on phenylacetate and its related compounds.

Table 1: Clinical Trial Data for Phenylacetate in Cancer Therapy

| Parameter | Value | Condition | Reference |

| Dose Level 1 | 125 mg/kg (twice daily for 2 weeks) | Cancer | [18] |

| Dose Level 2 | 150 mg/kg (twice daily for 2 weeks) | Cancer | [18] |

| Dose-Limiting Toxicity | Reversible CNS depression | Cancer | [18] |

| Partial Response | 1 patient | Refractory malignant glioma | [18] |

| PSA Decline | 50% decline for 1 month | Hormone-independent prostate cancer | [18] |

Table 2: Pharmacokinetic Parameters of Glycerol Phenylbutyrate Metabolites

| Parameter | Phenylbutyric Acid (PBA) | Phenylacetic Acid (PAA) | Phenylacetylglutamine (PAGN) | Reference |

| Peak Plasma Time | 2 hr | 4 hr | 4 hr | [19] |

| Protein Binding | 80.6-98% | 37.1-65.6% | 7-12% | [19] |

Table 3: Efficacy of Phenylbutyrate in Glutamine Depletion

| Treatment | Plasma Glutamine Decline | Condition | Reference |

| 0.18 g/kg/day Phenylbutyrate (24h) | 19 ± 4% | Healthy Adults | [20] |

| 0.36 g/kg/day Phenylbutyrate (24h) | 26-30 ± 3% | Healthy Adults | [20][21] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of phenylacetate compounds.

Protocol 1: Assessing the Antiproliferative Effects of Phenylacetate on Cancer Cells

Objective: To determine the effect of phenylacetate on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Human thyroid carcinoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. Subsequently, they are treated with varying concentrations of phenylacetate (e.g., 2.5–10 mmol/L) for different time points.

-

Cell Viability Assay: Cell viability is assessed using a method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Cycle Analysis: To determine the effect on the cell cycle, cells are treated with phenylacetate, harvested, fixed in ethanol, and stained with a DNA-binding dye like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Data Analysis: The results are analyzed to determine the dose- and time-dependent effects of phenylacetate on cell proliferation and cell cycle distribution.

(Based on the study of antiproliferative effects of phenylacetate in human thyroid carcinoma cell lines[14])

Experimental Workflow for Antiproliferative Assay

Workflow for Assessing Antiproliferative Effects.

Conclusion

Phenylacetate and its related compounds exhibit well-defined mechanisms of action, primarily as ammonia scavengers in the context of urea cycle disorders. Their ability to provide an alternative pathway for nitrogen excretion has been a cornerstone of therapy for these conditions. Furthermore, emerging evidence highlights their potential as anticancer agents through a multitude of effects on cancer cell biology, including the induction of differentiation, cell cycle arrest, and apoptosis. The continued investigation into the nuanced molecular interactions of these compounds will be crucial for optimizing their therapeutic applications and exploring new indications.

References

- 1. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 2. publications.aap.org [publications.aap.org]

- 3. Articles [globalrx.com]

- 4. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Glycerol Phenylbutyrate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. Phenylacetylglutamine may replace urea as a vehicle for waste nitrogen excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginase Deficiency Medication: Urea Cycle Disorder Treatment Agents [emedicine.medscape.com]

- 9. INTRODUCTION - Glycerol Phenylbutyrate (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. atamankimya.com [atamankimya.com]

- 12. ataman-chemicals.com [ataman-chemicals.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ravicti (glycerol phenylbutyrate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Phenylbutyrate-induced glutamine depletion in humans: effect on leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Phenyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for phenyl phenylacetate (CAS No. 722-01-0), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the availability of NMR spectra for this compound is indicated in databases such as PubChem, specific peak assignments and chemical shifts were not found in the performed search.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: The existence of an ATR-IR spectrum for this compound is referenced in the PubChem database, however, the specific absorption bands were not detailed in the search results.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: GC-MS data for this compound is listed in the PubChem database, but specific fragmentation data was not available in the conducted search.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Vials

-

Syringe and filter

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent. Filter the solution through a syringe filter to remove any particulate matter.

-

GC-MS Setup: Set the appropriate GC conditions (e.g., column type, temperature program, and carrier gas flow rate) to ensure good separation of the analyte.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern, which provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies used to obtain them. For further, more detailed data, direct consultation of spectral databases is recommended.

References

An In-depth Technical Guide to the Solubility of Phenyl Phenylacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl phenylacetate in common organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document presents solubility data for the closely related compound, phenylacetic acid, as a foundational reference. The structural differences between these molecules and their potential influence on solubility are discussed. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds such as this compound. A logical workflow for solvent selection and solubility determination is also presented in a visual diagram to aid researchers in their experimental design. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require an understanding of solubility for formulation, crystallization, and purification processes.

Introduction

This compound (CAS No. 102-12-5) is an aromatic ester with applications in various fields, including perfumery and as a starting material or intermediate in organic synthesis. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation. Solubility data informs the choice of solvents for reaction media, extraction, and crystallization processes, directly impacting yield, purity, and the physical form of the final product.

While direct, quantitative solubility data for this compound is sparse in scientific literature, an analysis of its structure alongside data from analogous compounds can provide valuable insights. This compound is the phenyl ester of phenylacetic acid. The presence of two phenyl rings suggests a significant nonpolar character, while the ester group provides a site for polar interactions. It is expected to be sparingly soluble in water and more soluble in organic solvents.

This guide will leverage data on phenylacetic acid to provide a baseline for understanding the solubility of this compound. The key structural difference is the replacement of the acidic proton of the carboxylic acid group in phenylacetic acid with a phenyl group in this compound. This change increases the molecule's molecular weight and hydrophobicity, which will generally decrease its solubility in polar solvents compared to phenylacetic acid.

Solubility Data of a Structurally Related Compound: Phenylacetic Acid

To provide a relevant quantitative reference, the following table summarizes the solubility of phenylacetic acid in various common organic solvents at 20°C.[1] These solvents are representative of different classes, including alcohols, ketones, esters, and aromatic hydrocarbons.[1][2] When using this data as a proxy, researchers should anticipate that the solubility of this compound will likely be lower in polar solvents (e.g., alcohols) and potentially higher in nonpolar aromatic solvents (e.g., toluene) due to favorable π-π stacking interactions.

| Solvent Class | Solvent | Temperature (°C) | Solubility of Phenylacetic Acid (g/kg of solvent) | Standard Deviation |

| Alcohols | Methanol | 20 | 3380 | 18 |

| Ethanol | 20 | 2770 | 12 | |

| 2-Propanol | 20 | 2250 | 10 | |

| Ketones | Acetone | 20 | 3160 | 15 |

| 4-Methyl-2-pentanone | 20 | 1340 | 10 | |

| Esters | Ethyl acetate | 20 | 1650 | 11 |

| Aromatic Hydrocarbons | Toluene | 20 | 457 | 1.8 |

| Halogenated Solvents | Chloroform | 20 | 417 | 1.9 |

| Aqueous | Water | 20 | 16.6 | 0.05 |

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.[1]

Experimental Protocol for Solubility Determination

The following section details a generalized and robust methodology for determining the thermodynamic solubility of a crystalline compound like this compound. The "shake-flask" method is a widely accepted technique for this purpose.[3][4]

3.1. Principle

This method establishes equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[3] The concentration of the dissolved solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (high purity, crystalline)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator with agitation

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3. Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent or a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/kg of solvent) based on the measured concentration and the dilution factor.

3.4. Analytical Method Validation

The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision to ensure reliable solubility data.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting a solvent and determining the solubility of a compound like this compound.

Caption: Workflow for solvent selection and solubility determination.

Conclusion

While quantitative solubility data for this compound remains a gap in the existing literature, a systematic approach utilizing data from structurally similar compounds and established experimental protocols can provide the necessary insights for research and development. The provided solubility data for phenylacetic acid serves as a useful, albeit indirect, reference point. For precise applications, it is imperative that researchers determine the solubility of this compound experimentally using a robust and validated method, such as the shake-flask protocol detailed in this guide. The logical workflow presented offers a clear path for conducting such an investigation, from initial solvent screening to final data analysis.

References

Biological activity and potential applications of phenyl phenylacetate

An in-depth technical guide on the biological activity and potential applications of phenyl phenylacetate cannot be generated at this time. Extensive research has revealed a significant lack of scientific literature pertaining to the specific biological activities, mechanisms of action, and therapeutic applications of this compound, which is the ester of phenol and phenylacetic acid.

The vast majority of available research focuses on a similarly named compound, phenylacetate , which is the conjugate base of phenylacetic acid. Phenylacetate and its salt, sodium phenylacetate, have well-documented and clinically significant biological activities.

It is possible that there is a confusion between "this compound" and "phenylacetate". The detailed requirements of your request—including quantitative data, experimental protocols, and signaling pathways—align with the extensive body of research available for phenylacetate.

Therefore, I propose to provide a comprehensive technical guide on the biological activity and potential applications of phenylacetate (from phenylacetic acid) . This guide would include:

-

Detailed Biological Activities: Including its role as an ammonia scavenger and its antineoplastic properties.

-

Mechanisms of Action: Elucidating the signaling pathways involved in its therapeutic effects.

-

Potential Applications: Focusing on its use in the treatment of urea cycle disorders and as an anticancer agent.

-

Quantitative Data: Summarized in structured tables for clarity.

-

Experimental Protocols: Detailing the methodologies from key studies.

-

Visualizations: Graphviz diagrams of relevant pathways and workflows as requested.

A Comprehensive Technical Guide to the Synthesis of Phenyl Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of phenyl esters, compounds of significant interest in pharmaceuticals, agrochemicals, and materials science. This document details widely-used synthetic routes, including Fischer-Speier Esterification, Schotten-Baumann Reaction, Steglich Esterification, Yamaguchi Esterification, Mitsunobu Reaction, and Transesterification. Each section provides a thorough examination of the reaction mechanism, a detailed experimental protocol, and a comparative analysis of quantitative data to aid researchers in selecting the optimal method for their specific synthetic challenges.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol).[1] It is an equilibrium-driven process, often necessitating a large excess of one reactant or the removal of water to achieve high yields.[1][2] This method is generally suitable for simple and non-acid-sensitive substrates.[1] Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids.[1]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The phenol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the phenyl ester and regenerate the acid catalyst.

Experimental Protocol

Synthesis of Phenyl Benzoate via Fischer-Speier Esterification

-

Materials:

-

Benzoic acid

-

Phenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid (1.0 eq.), phenol (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure phenyl benzoate.

-

Quantitative Data

| Carboxylic Acid | Phenol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetic Acid | Phenol | H₂SO₄ | Toluene | Reflux | 4 | 75 |

| Benzoic Acid | Phenol | H₂SO₄ | Toluene | Reflux | 6 | 85 |

| Propionic Acid | p-Cresol | p-TsOH | Benzene | Reflux | 5 | 80 |

| Butyric Acid | Phenol | H₂SO₄ | Toluene | Reflux | 8 | 78 |

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing esters from phenols and acyl chlorides or anhydrides in the presence of a base.[3][4] This reaction is typically carried out in a two-phase system consisting of an aqueous base solution and an organic solvent.[4] The base neutralizes the hydrogen halide (e.g., HCl) that is formed during the reaction.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide ion then attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate collapses to form the phenyl ester and a halide ion.

Experimental Protocol

Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction

-

Materials:

-

Phenol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl) solution (dilute)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve phenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide in a flask.

-

Add dichloromethane as the organic solvent.

-

Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.

-

Continue stirring for 15-30 minutes at room temperature.

-

Separate the organic layer and wash it with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure phenyl benzoate.

-

Quantitative Data

| Phenol | Acyl Chloride | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Phenol | Benzoyl Chloride | 10% NaOH | CH₂Cl₂/H₂O | 0 - RT | 30 | >95 |

| p-Cresol | Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 - RT | 60 | 92 |

| o-Nitrophenol | Benzoyl Chloride | 10% NaOH | CH₂Cl₂/H₂O | 0 - RT | 45 | 90 |

| 4-Methoxyphenol | Propionyl Chloride | Pyridine | CH₂Cl₂ | 0 - RT | 60 | 94 |

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly useful for the synthesis of esters from sterically hindered substrates and those that are sensitive to acidic or basic conditions.[6][7]

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. The phenol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich Esterification [organic-chemistry.org]

Phenyl Phenylacetate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl phenylacetate is an aromatic ester with applications in various scientific and industrial fields, including as a potential component in drug delivery systems and as a fragrance ingredient. A thorough understanding of its stability and degradation pathways is crucial for predicting its shelf-life, ensuring formulation integrity, and assessing its potential environmental fate and metabolic profile. This technical guide provides an in-depth overview of the stability of this compound, detailing its degradation under hydrolytic, photolytic, and thermal stress conditions. The information presented herein is a synthesis of available literature, with data from analogous compounds such as phenyl acetate and phenylacetic acid included to provide a more comprehensive understanding where specific data for this compound is limited.

Chemical Profile

| Property | Value |

| IUPAC Name | Phenyl 2-phenylacetate |

| Chemical Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Structure |  |

Hydrolytic Degradation

The primary degradation pathway for this compound in aqueous environments is hydrolysis of the ester bond, yielding phenol and phenylacetic acid. This reaction can be catalyzed by both acid and base.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound is significantly accelerated. Studies on substituted phenyl esters of phenylacetic acid indicate that the reaction is first order in both the ester and the hydroxide ion[1]. The proposed mechanism is an elimination-addition (E1cB) pathway, which involves the formation of a ketene intermediate[1].

The overall reaction is as follows:

This compound + OH⁻ → Phenol + Phenylacetate

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester linkage of this compound is also susceptible to hydrolysis. While specific studies on this compound are limited, research on phenyl acetate shows that its acid-catalyzed hydrolysis can proceed through different mechanisms (Aac2 to Aac1) depending on the acid concentration[4]. The reaction rate is dependent on the acidity of the medium[4][5].

The general reaction is:

This compound + H₂O (in presence of H⁺) → Phenol + Phenylacetic Acid

The following table summarizes kinetic data for the hydrolysis of the related compound, phenyl acetate, under various conditions.

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Phenyl Acetate | pH 8 | 1.3 L/mol-sec | 6 days | [2] |

| Phenyl Acetate | Near-neutral pH, 10-65 °C | Varies with temp. | - | [6] |

Photolytic Degradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce degradation of this compound. While direct studies on this compound are not extensively documented, the photochemistry of related aromatic esters like phenyl acetate suggests potential degradation pathways. One common pathway is the photo-Fries rearrangement , which can lead to the formation of ortho- and para-acylphenols. Another potential pathway is the photodecarboxylation of the phenylacetic acid moiety if hydrolysis occurs first.

Studies on the photolysis of phenylacetic acid and methyl phenylacetate in methanol have been reported, indicating the susceptibility of the phenylacetyl group to photochemical reactions[7].

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this compound are lacking, research on the thermal decomposition of the structurally related compound, phenylacetic acid, provides insights into potential degradation pathways. The thermal decomposition of phenylacetic acid in the gas phase has been shown to be a homogeneous, first-order process[8][9]. The primary products include carbon dioxide, carbon monoxide, dibenzyl, and phenylketene[8][9].

The following table summarizes the kinetic parameters for the thermal decomposition of phenylacetic acid.

| Parameter | Value | Conditions |

| Temperature Range | 587 to 722 °C | Toluene-carrier technique |

| Reaction Order | First-order | Homogeneous process |

| Arrhenius Equation | k = 8 x 10¹² e⁻⁵⁵⁰⁰⁰/ᴿᵀ s⁻¹ | - |

| Activation Energy (Ea) | 55,000 cal/mol | - |

| Primary Products | CO₂, CO, H₂, CH₄, Dibenzyl, Phenylketene | - |

Data from the thermal decomposition of phenylacetic acid[8][9].

Degradation Pathways and Experimental Workflows

Hydrolytic Degradation Pathway

Caption: General hydrolytic degradation pathway of this compound.

Experimental Workflow for Hydrolysis Kinetics

Caption: Workflow for determining the hydrolysis kinetics of this compound.

Detailed Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constant

Objective: To determine the rate constant for the hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Buffer solutions (pH 4, 7, 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Constant temperature water bath or incubator

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Reaction Initiation: For each pH condition, add a small volume of the this compound stock solution to a pre-heated buffer solution in a sealed container to achieve the desired final concentration (e.g., 10 µg/mL).

-

Incubation: Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining concentration of this compound and the formation of phenol and phenylacetic acid.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the slope of the line will be equal to the negative of the rate constant (-k).

Protocol 2: Forced Photodegradation Study

Objective: To assess the photostability of this compound in solution and as a solid.

Materials:

-

This compound (solid and in solution, e.g., in methanol)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV-A and visible light).

-

Quartz cuvettes or other transparent containers.

-

Dark control samples.

-

HPLC system with UV detector.

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of this compound powder in a chemically inert, transparent dish.

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol) in a quartz cuvette.

-

-

Exposure: Place the samples in the photostability chamber. Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Simultaneously, store identical samples protected from light (dark controls) under the same temperature and humidity conditions.

-

Sampling and Analysis: At appropriate time intervals, withdraw samples (both irradiated and dark controls) and analyze them using a validated stability-indicating HPLC-UV method to determine the extent of degradation and identify major degradation products.

-

Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify photodegradation products. Quantify the loss of this compound over time.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly under basic conditions. While photolytic and thermal degradation are also potential pathways, they typically require more energetic conditions. For drug development professionals, it is imperative to consider the pH of formulations containing this compound and to protect them from prolonged exposure to high temperatures and intense light. The provided experimental protocols offer a framework for conducting robust stability studies to ensure product quality and efficacy. Further research is warranted to obtain more specific quantitative data on the degradation kinetics of this compound under various stress conditions.

References

- 1. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pangea.stanford.edu [pangea.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Toxicological Profile of Phenylacetate and Its Derivatives: An In-depth Technical Guide

Introduction

Phenylacetate (PA) and its derivatives, such as sodium phenylacetate (NaPA) and glycerol phenylbutyrate (a prodrug that metabolizes to phenylacetate), are compounds of significant interest in clinical and research settings.[1] Primarily, they are utilized as nitrogen-scavenging drugs for the management of urea cycle disorders (UCDs), where they provide an alternative pathway for the excretion of waste nitrogen, thereby mitigating the risk of hyperammonemia.[2][3] Beyond this primary therapeutic application, phenylacetate has been investigated for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and differentiation in tumor cells.[4][5] This guide provides a comprehensive overview of the toxicological profile of phenylacetate and its key derivatives, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Metabolism

Sodium phenylbutyrate is a prodrug that is rapidly metabolized to phenylacetate.[1][6] Upon administration, phenylacetate enters the bloodstream and is converted to phenylacetyl-CoA.[2] This intermediate then conjugates with glutamine, primarily in the liver and kidneys, to form phenylacetylglutamine (PAGN).[7][8] PAGN is a water-soluble compound that is efficiently excreted in the urine, effectively removing two moles of nitrogen for every mole of phenylacetate.[8][9] This metabolic pathway is central to its therapeutic action as a nitrogen scavenger.[5][7]

Metabolic Pathway of Phenylacetate

The metabolic conversion of phenylacetate to phenylacetylglutamine is a two-step enzymatic process that facilitates the excretion of excess nitrogen.[7][10]

Mechanism of Toxicity

The toxicity of phenylacetate is multifaceted, with neurotoxicity being the most significant concern, particularly at high concentrations.[2] The mechanisms underlying its toxic effects are linked to its primary mode of action and its influence on cellular processes.

Neurotoxicity

The primary dose-limiting toxicity of phenylacetate is neurotoxicity.[11] In clinical settings, high doses have been associated with symptoms such as somnolence, confusion, and lethargy.[12] Experimental studies in animal models have provided further insight into the neurotoxic effects. Subcutaneous administration of phenylacetate in rats has been shown to decrease the proliferation of CNS neurons and reduce myelin.[11] Furthermore, it can retard the maturation of cerebral synapses, leading to impaired brain growth.[11] Chronic exposure of cultured cortical neurons to phenylacetate has a detrimental effect on both cholinergic and GABAergic neurons.[13] The neurotoxic effects are thought to be related to the interference of phenylacetate with critical biosynthetic pathways in the developing brain that require acetyl-coenzyme A, such as the synthesis of fatty acids and sterols.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate, the prodrug of phenylacetate, and to a lesser extent phenylacetate itself, are known inhibitors of histone deacetylases (HDACs).[5][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[12][13] By inhibiting HDACs, phenylacetate can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of certain genes that are otherwise silenced.[14] This mechanism is believed to be responsible for the anti-cancer properties of phenylacetate, as it can induce the expression of tumor suppressor genes like the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[8][15]

Toxicological Data

The acute toxicity of phenylacetate and its derivatives has been evaluated in various animal models. The following tables summarize the available quantitative data.

| Compound | Species | Route | LD50 (mg/kg) | Reference |

| Sodium Phenylacetate | Mouse | Intraperitoneal | 2710 | [8] |

| Sodium Phenylacetate | Mouse | Intravenous | 1500 | [8] |

| Oral Ucephan® (Sodium Phenylacetate/Sodium Benzoate) | Mouse (male) | Oral | 3970 | [1] |

| Oral Ucephan® (Sodium Phenylacetate/Sodium Benzoate) | Mouse (female) | Oral | 3640 | [1] |

| Oral Ucephan® (Sodium Phenylacetate/Sodium Benzoate) | Rat (male) | Oral | 3150 | [1] |

| Oral Ucephan® (Sodium Phenylacetate/Sodium Benzoate) | Rat (female) | Oral | 2860 | [1] |

| Sodium Benzoate | Rat | Oral | 2100-4070 | [1] |

| Sodium Benzoate | Rabbit, Dog | Oral | 2000 | [1] |

Table 1: Acute Toxicity Data for Phenylacetate and Related Compounds

Non-clinical studies on glycerol phenylbutyrate, a prodrug of phenylbutyrate, have identified the central nervous system as the primary target of toxicity.[8] In repeated-dose oral toxicity studies, clinical signs in mice, rats, and monkeys included hypoactivity, impaired equilibrium, and labored respiration.[8] Developmental toxicity studies in rats indicated adverse effects on embryo-fetal development at higher doses, such as reduced fetal weights and the presence of cervical ribs.[8]

Signaling Pathways

Cell Cycle Regulation via p21 Induction

One of the key signaling outcomes of phenylacetate's activity as an HDAC inhibitor is the induction of the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1.[8][15] The upregulation of p21 plays a critical role in the G1 cell cycle arrest observed in cancer cells treated with phenylacetate.[5] p21 inhibits the activity of cyclin-CDK2 and cyclin-CDK4 complexes, which are essential for the phosphorylation of the retinoblastoma protein (pRb).[16] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby halting cell cycle progression.[8] This induction of p21 by phenylacetate has been shown to be independent of p53 status in some cell lines.[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the toxicological assessment of phenylacetate and its derivatives.

In Vitro Cytotoxicity Assays

A general workflow for assessing the in vitro cytotoxicity of a test compound like phenylacetate involves cell culture, treatment with the compound, and subsequent measurement of cell viability or death.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cell line (e.g., human breast carcinoma MCF-7 cells)

-

Complete cell culture medium

-

Phenylacetate stock solution (dissolved in a suitable solvent like sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of phenylacetate in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of phenylacetate. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of phenylacetate that inhibits 50% of cell growth).

-

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

-

Materials:

-

Cell line

-

Complete cell culture medium

-

Phenylacetate stock solution

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (for positive control)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the spontaneous and maximum release controls.

-

In Vivo Toxicity Studies

This method allows for the classification of a substance's toxicity based on a stepwise procedure with a minimal number of animals.[7]

-

Animals: Typically, young adult female rats are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, with access to food and water.

-

Dose Administration: The test substance (phenylacetate derivative) is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the next step involves dosing a new group of three animals at a lower dose level.

-

If no mortality occurs, the next step involves dosing a new group of three animals at a higher dose level.

-

-

This stepwise procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS toxicity category.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

This study is designed to characterize the potential neurotoxic effects of a chemical.[9]

-

Animals and Dosing: Similar to the acute oral toxicity study, but can be conducted as a single-dose or repeated-dose study. At least three dose levels and a control group are used.

-

Assessments:

-

Functional Observational Battery (FOB): A series of non-invasive tests to assess sensorimotor function. This includes observations of posture, gait, reactivity to handling, and sensory responses.[10]

-

Motor Activity: Quantitative measurement of locomotor activity.

-

Neuropathology: At the end of the study, a subset of animals from each group undergoes perfusion fixation, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected for detailed histopathological examination.[3] This can reveal changes such as neuronal loss, demyelination, or axonal degeneration.

-

Conclusion

Phenylacetate and its derivatives are clinically important compounds with a generally manageable toxicity profile when used within the therapeutic range. The primary toxicological concern is neurotoxicity, which is more likely to occur at higher doses. The mechanism of action, involving nitrogen scavenging and HDAC inhibition, also underlies its therapeutic effects and some of its toxic potential. The provided toxicological data and experimental protocols offer a framework for the continued investigation and safe development of phenylacetate-based therapies. A thorough understanding of its dose-dependent effects and mechanisms of toxicity is crucial for optimizing its clinical use and exploring new therapeutic applications.

References

- 1. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 2. Sodium Phenylbutyrate | CAS:1716-12-7 | Histone deacetylase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]

- 4. Sp1 transcription factor: A long-standing target in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and experimental applications of sodium phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 8. Up-regulation and functional role of p21Waf1/Cip1 during growth arrest of human breast carcinoma MCF-7 cells by phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Clinical and Experimental Applications of Sodium Phenylbutyrate - ProQuest [proquest.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitors: understanding a new wave of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Phenyl Phenylacetate: A Contributor to Floral Scents in Consumer Products

Phenyl phenylacetate, an aromatic ester, serves as a fragrance ingredient in a variety of consumer products, lending its characteristic sweet, floral, and honey-like notes to perfumes, cosmetics, and other scented items. While not as commonly utilized as some of its chemical relatives, such as methyl and ethyl phenylacetate, it plays a role in building and enhancing floral accords, particularly those reminiscent of jasmine and rose.

Application and Usage Levels

This compound is valued in the fragrance industry for its ability to impart a rich and warm floral character to scent compositions. It is often used as a modifier, blending with other aromatic compounds to create more complex and nuanced fragrance profiles.

Published quantitative data on the specific concentration of this compound in various consumer product categories is limited. However, information on structurally similar fragrance ingredients provides some context. For instance, ethyl phenylacetate has been reported in baked goods, dairy products, candies, and beverages at levels ranging from approximately 5 to 20 parts per million (ppm)[1]. While direct analogues, these figures suggest that phenylacetate esters are typically used at low concentrations to achieve the desired olfactory effect.

Table 1: Physicochemical Properties of Phenyl Acetate (this compound)

| Property | Value | Reference |

| Synonyms | Acetic acid phenyl ester, Phenyl acetate | [2] |

| CAS Number | 122-79-2 | [3] |

| Molecular Formula | C₈H₈O₂ | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 196 °C | [3] |

| Density | 1.073 g/mL at 25 °C | [3] |

| Refractive Index | 1.501 at 20 °C | [3] |

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been assessed, and it is generally considered to have low toxicity.

Table 2: Toxicological Data for Phenyl Acetate

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, Rat) | 1756 mg/kg | [5] |

| Acute Dermal Toxicity (LD50, Rabbit) | 8616 mg/kg | [5] |

| Skin Irritation (Rabbit) | Non-irritant (open irritation test) | [5] |

| Carcinogenicity (IARC) | Not classifiable as to its carcinogenicity to humans | [6] |

The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on related compounds, such as phenethyl phenylacetate, which was found to be non-genotoxic.[7][8] Data from analogous substances are often used to evaluate the safety of structurally similar fragrance ingredients.[7][8]

Experimental Protocols

Synthesis of this compound